molecular formula C7H9ClN2 B8821977 2-chloro-N-ethylpyridin-3-amine CAS No. 63756-61-6

2-chloro-N-ethylpyridin-3-amine

Cat. No.: B8821977
CAS No.: 63756-61-6
M. Wt: 156.61 g/mol
InChI Key: ZOCBWRJIEHXNMD-UHFFFAOYSA-N
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Description

2-Chloro-N-ethylpyridin-3-amine is a substituted pyridine compound of high interest in chemical synthesis and pharmaceutical research. This chemical features both a chloro substituent and an ethylamino group on the pyridine ring, making it a versatile key synthetic intermediate for the construction of more complex molecules . Pyridine derivatives, in general, are recognized as promising candidates in medicinal chemistry and have widespread applications in drug development . The specific substitution pattern on the pyridine ring makes this compound a valuable scaffold, particularly in the preparation of various N-alkylated and N-arylated derivatives . It is primarily used in research and development settings as a building block for the synthesis of potential bioactive molecules, including those explored for their antimicrobial and other therapeutic properties . The compound should be handled by trained personnel in a laboratory setting. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

63756-61-6

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

2-chloro-N-ethylpyridin-3-amine

InChI

InChI=1S/C7H9ClN2/c1-2-9-6-4-3-5-10-7(6)8/h3-5,9H,2H2,1H3

InChI Key

ZOCBWRJIEHXNMD-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(N=CC=C1)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
2-Chloro-N-ethylpyridin-3-amine is being explored for its potential as a pharmacological agent. Its structure allows it to interact with biological targets, particularly in the inhibition of specific enzymes. Notably, it has shown promise as an inhibitor of phosphodiesterase (PDE) enzymes, which play a critical role in regulating intracellular levels of cyclic nucleotides like cGMP and cAMP. This regulation is essential for various physiological functions, including:

  • Cardiovascular Health : PDE inhibition can lead to vasodilation and improved blood flow.
  • Cognitive Enhancement : Modulating cGMP levels may enhance memory and learning processes.

Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects by regulating cytokines such as TNF-alpha and IL-6 through its action on PDE enzymes. These properties suggest potential therapeutic applications in treating inflammatory conditions and neurodegenerative diseases.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the construction of more complex organic molecules. The presence of a chlorine atom and an ethylamine group on the pyridine ring enhances its versatility as a building block in synthetic chemistry.

Material Science

In material science, this compound is utilized in the synthesis of materials with specific electronic properties. Its unique electronic characteristics make it suitable for developing advanced materials that can be used in electronic devices or sensors.

Biological Studies

The compound is also studied for its interactions with biological molecules, contributing to our understanding of molecular mechanisms in biological systems. Its potential therapeutic effects are being investigated, particularly in relation to enzyme inhibition and modulation of signaling pathways.

Phosphodiesterase Inhibition

A study demonstrated that this compound effectively inhibited PDE2, leading to increased levels of cGMP in cellular models. This effect was associated with enhanced vasodilation and improved cognitive functions, suggesting its potential use in cardiovascular and neurodegenerative therapies.

Neuroprotective Effects

In vitro assays indicated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's.

Cytotoxicity Studies

Preliminary cytotoxicity assays revealed selective cytotoxic effects against certain cancer cell lines while sparing normal cells. This selectivity indicates its potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-6-methoxypyridin-3-amine

  • Structure : Chlorine (position 2), methoxy (position 6), and amine (position 3).
  • It has a molecular weight of 158.59 g/mol (C₆H₇ClN₂O) and a melting point of 104–107°C (HCl salt) .
  • Applications : Used as an intermediate in organic synthesis, particularly in heterocyclic chemistry.

2-Chloro-5-methylpyridin-3-amine

  • Structure : Chlorine (position 2), methyl (position 5), and amine (position 3).
  • Properties : The methyl group at position 5 introduces steric hindrance but has minimal electronic effects compared to the ethyl group on the amine in the target compound. This compound (C₆H₇ClN₂) is a solid with a molecular weight of 142.59 g/mol .
  • Reactivity : Likely undergoes electrophilic substitution at the para position relative to the amine due to electron-donating effects.

N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine

  • Structure : Chlorine (position 6), methylamine via a methylene bridge (position 3).
  • Properties: The chlorine at position 6 alters the electronic landscape compared to position 2 in the target compound. The methylamine group (C₇H₉ClN₂) may reduce solubility in nonpolar solvents. This compound is a metabolite of the insecticide acetamiprid .
  • Biological Relevance : Demonstrates how substituent position impacts metabolic pathways and environmental persistence.

3-Chloropyridin-2-amine

  • Structure : Chlorine (position 3) and amine (position 2).
  • Properties : Exhibits intramolecular N–H⋯Cl and intermolecular N–H⋯N hydrogen bonding, forming cyclic dimers in the crystal lattice . This contrasts with the target compound, where the ethyl group may disrupt such interactions.
  • Synthesis : Prepared via refluxing 3-chloro-2-hydrazinylpyridine with diethyl maleate, yielding a yellow solid (8% yield) .

Comparative Analysis Table

Compound Substituents Molecular Weight (g/mol) Key Properties/Interactions Applications/Notes
2-Chloro-N-ethylpyridin-3-amine Cl (2), NHCH₂CH₃ (3) 156.62 (C₇H₉ClN₂) Steric bulk from ethyl group; moderate H-bonding Hypothetical agrochemical intermediate
2-Chloro-6-methoxypyridin-3-amine Cl (2), OCH₃ (6), NH₂ (3) 158.59 (C₆H₇ClN₂O) Enhanced electron density; solid HCl salt Heterocyclic synthesis
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine Cl (6), CH₂NHCH₃ (3) 156.61 (C₇H₉ClN₂) Metabolite of acetamiprid; moderate polarity Insecticide degradation studies
3-Chloropyridin-2-amine Cl (3), NH₂ (2) 128.56 (C₅H₅ClN₂) Intramolecular H-bonding; cyclic dimers By-product in insecticide synthesis

Key Research Findings

  • Electronic Effects: Chlorine at position 2 (meta to the amine) deactivates the pyridine ring, directing electrophilic attacks to less electron-deficient positions.
  • Synthetic Challenges : Ethylamine groups may complicate purification due to increased hydrophobicity, as seen in analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, which requires column chromatography for isolation .
  • Biological Implications : Substituent position (e.g., chlorine at 2 vs. 6) significantly affects bioactivity, as observed in acetamiprid metabolites .

Preparation Methods

Catalytic Chlorination in Acidic Media

The chlorination of N-ethyl-3-aminopyridine using gaseous chlorine in hydrochloric acid (HCl) represents a direct route to 2-chloro-N-ethylpyridin-3-amine. This method, adapted from US3838136A, involves dissolving N-ethyl-3-aminopyridine in 25–45% aqueous HCl (3–4 molar equivalents) and introducing chlorine gas at 15–50°C in the presence of FeCl₃, NiCl₂, or CuCl₂ (1–8 wt%). The exothermic reaction requires controlled Cl₂ addition to minimize dichlorination, with yields reaching 70–75% in analogous 3-aminopyridine derivatives. Excess HCl prevents catalyst hydrolysis and tar formation, while temperatures below 50°C suppress over-chlorination. Post-reaction neutralization with NaOH or Na₂CO₃ precipitates the product, which is extracted using methylene chloride.

Mechanistic Insights and Byproduct Management

Chlorine selectively substitutes the pyridine ring at the 2-position due to the directing effect of the 3-amino group. However, the N-ethyl substituent introduces steric hindrance, potentially slowing reaction kinetics compared to unsubstituted analogs. Byproducts like 2,6-dichloro-N-ethylpyridin-3-amine (4–6%) form if Cl₂ is added beyond stoichiometric requirements. Patent data suggest terminating Cl₂ flow once absorption rates decline, followed by sodium bisulfite quenching to reduce oxidative byproducts.

N-Ethylation of 2-Chloro-3-aminopyridine

Nucleophilic Alkylation Strategies

Introducing the ethyl group to 2-chloro-3-aminopyridine via alkylation employs ethyl halides (e.g., ethyl bromide) in basic conditions. A modified procedure from US6399781B1 involves reacting 2-chloro-3-aminopyridine with ethyl iodide in toluene at 50–70°C, using piperidinium acetate as a base to deprotonate the amine. After 12–24 hours, the mixture is washed with water, and the product is isolated via solvent evaporation, yielding 60–68% of this compound. Alternative methods use reductive amination with acetaldehyde and NaBH₃CN, though yields are lower (45–55%) due to competing imine formation.

Solvent and Base Optimization

Polar aprotic solvents like DMF enhance alkylation efficiency by stabilizing the transition state. Trials with K₂CO₃ as a base at 80°C improve yields to 72%, but prolonged heating risks displacing the chloro group. Ethanol/water mixtures (3:1) at reflux conditions (70°C) mitigate this issue, achieving 65% yield with minimal dechlorination.

Cyclization and Functional Group Interconversion

Pyridone Intermediate Route

A multi-step synthesis from US6399781B1 forms this compound via a pyridone intermediate. Malononitrile and ethyl acetoacetate condense in toluene with piperidinium acetate, yielding 3-cyano-4-ethyl-2-pyridone after 24 hours at room temperature. Chlorination with POCl₃/PCl₅ (10:1) at 115°C for 2 hours produces 2-chloro-3-cyano-4-ethylpyridine, which is hydrolyzed to the amide using concentrated H₂SO₄ (90°C, 3 hours). Subsequent Hofmann degradation with NaOH and Br₂ at 22°C yields the target amine, with an overall yield of 58–63%.

Cyano-to-Amine Conversion

The cyano group in 2-chloro-3-cyano-4-ethylpyridine is reduced to amine using LiAlH₄ in THF (0°C to reflux), followed by aqueous workup. This method avoids acidic conditions but requires rigorous moisture exclusion, achieving 70–75% purity. Alternatively, catalytic hydrogenation (H₂, Pd/C) in ethanol at 50 psi affords the amine in 80% yield, though chloro group reduction remains a concern.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialConditionsYieldPurityKey Challenges
Direct ChlorinationN-Ethyl-3-aminopyridineCl₂, HCl, FeCl₃, 15–50°C70–75%86.5%Dichlorination byproducts
N-Ethylation2-Chloro-3-aminopyridineEthyl iodide, K₂CO₃, DMF, 80°C65–72%90–95%Solvent toxicity
Pyridone RouteMalononitrilePOCl₃/PCl₅, H₂SO₄, NaOH/Br₂58–63%85–89%Multi-step complexity
Catalytic Hydrogenation2-Chloro-3-cyano derivativeH₂, Pd/C, ethanol, 50 psi80%92%Chloro group stability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-N-ethylpyridin-3-amine, and what methodological considerations are critical for success?

  • Answer : The compound can be synthesized via Buchwald-Hartwig amination or nucleophilic substitution . For example, a palladium-catalyzed coupling reaction between 3-amino-2-chloropyridine and ethyl halides under reflux in polar aprotic solvents (e.g., DMF or DMSO) is effective. Key considerations include:

  • Catalyst selection : Pd(OAc)₂ with ligands like XPhos improves coupling efficiency .
  • Reaction optimization : Temperature control (80–100°C) and degassing solvents to prevent oxidation byproducts .
  • Workup : Purification via column chromatography (ethyl acetate/hexane gradients) yields >85% purity.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Answer :

  • 1H/13C NMR : Peaks for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.2–3.5 ppm for CH₂N) and aromatic protons (δ 6.5–8.5 ppm) confirm substitution patterns .
  • X-ray crystallography : Resolves intramolecular H-bonding (N–H⋯N, ~2.8 Å) and Cl⋯Cl interactions (3.28 Å), critical for understanding crystal packing .
  • HRMS : Validates molecular weight (calc. for C₇H₁₀ClN₂: 157.06 g/mol; observed: 157.05 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound in cross-coupling reactions?

  • Answer :

  • Machine learning (ML) : Platforms like LabMate.AI use reaction datasets to predict optimal catalysts, solvents, and temperatures. For example, ML models suggest copper(I) bromide with cesium carbonate in DMSO at 35°C improves coupling efficiency by 20% .
  • DoE (Design of Experiments) : Vary parameters (e.g., catalyst loading, solvent polarity) to identify interactions affecting yield. A 2³ factorial design reduces optimization time by 50% .

Q. How should researchers resolve contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data?

  • Answer :

  • Triangulation : Combine multiple methods (NMR, IR, XRD) to validate structural assignments. For example, DFT-predicted NH₂ vibrational modes (3300–3400 cm⁻¹) should align with IR data .
  • Error analysis : Check solvent effects in DFT calculations (e.g., PCM models for DMSO) to reconcile discrepancies in chemical shift predictions .

Q. What strategies are effective for analyzing hydrogen-bonding networks and their impact on physicochemical properties?

  • Answer :

  • XRD analysis : Identify H-bond motifs (e.g., centrosymmetric dimers via N–H⋯N interactions) that influence melting points and solubility .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl⋯Cl contacts contribute 8% to crystal packing) using software like CrystalExplorer .

Q. How can regioselectivity challenges in pyridine substitution reactions be addressed during synthesis?

  • Answer :

  • Directing groups : Use –NH₂ or –Cl substituents to guide ethylation to the 3-position. For example, 2-chloropyridin-3-amine reacts selectively with ethyl iodide at the amine site .
  • Steric/electronic tuning : Bulkier ligands (e.g., t-BuXPhos) suppress undesired C-4 substitution by hindering catalyst access .

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